2-(4-Ethynylphenoxy)ethan-1-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(4-ethynylphenoxy)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-2-9-3-5-10(6-4-9)12-8-7-11/h1,3-6H,7-8,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRYCFTHWIIILGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=C(C=C1)OCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Derivatization Strategies of 2 4 Ethynylphenoxy Ethan 1 Amine
Reactivity of the Terminal Alkyne Functional Group
The terminal alkyne, or ethynyl (B1212043) group, of 2-(4-Ethynylphenoxy)ethan-1-amine is a versatile functional group that participates in a variety of chemical transformations. Its reactivity is central to the application of this compound as a building block in medicinal chemistry and materials science. The electron density of the carbon-carbon triple bond and the acidity of the terminal proton allow for a range of addition and coupling reactions.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Mechanisms and Scope
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a premier example of a "click chemistry" reaction, a class of reactions known for their high efficiency, reliability, and simplicity. labinsights.nl This reaction involves the 1,3-dipolar cycloaddition between a terminal alkyne, such as the ethynyl group in this compound, and an azide (B81097) to exclusively form a 1,4-disubstituted 1,2,3-triazole. nih.gov The presence of a copper(I) catalyst dramatically accelerates the reaction rate by orders of magnitude compared to the uncatalyzed thermal Huisgen cycloaddition. organic-chemistry.org
The mechanism of the CuAAC reaction is believed to proceed through several key steps. Initially, the copper(I) catalyst reacts with the terminal alkyne to form a copper-acetylide intermediate. nih.govresearchgate.net This step is thought to increase the acidity of the alkyne's terminal proton, facilitating its removal. rsc.org The copper acetylide then coordinates with the azide. Subsequent steps involve the formation of a six-membered copper metallacycle, followed by ring contraction and protonation to yield the stable 1,4-disubstituted triazole product and regenerate the copper(I) catalyst. organic-chemistry.org Some studies suggest a bimetallic mechanism where two copper atoms are involved in the catalytic cycle. researchgate.netrsc.org
The scope of the CuAAC reaction is exceptionally broad. It is tolerant of a wide array of functional groups and can be performed in various solvents, including water. organic-chemistry.org The reaction proceeds under mild conditions, often at room temperature, and provides high yields of a single regioisomer, which simplifies product purification. organic-chemistry.orgrsc.org
| Feature | Description | References |
|---|---|---|
| Reaction Type | [3+2] Cycloaddition | rsc.org |
| Reactants | Terminal Alkyne and Azide | nih.gov |
| Catalyst | Copper(I) salts | labinsights.nl |
| Product | 1,4-disubstituted 1,2,3-triazole | nih.gov |
| Key Intermediate | Copper-acetylide complex | nih.govresearchgate.net |
| Conditions | Mild, often aqueous and at room temperature | organic-chemistry.org |
| Selectivity | High regioselectivity | rsc.org |
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) in Bioorthogonal Contexts
The Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed as a copper-free alternative to CuAAC, addressing the issue of copper's cytotoxicity in biological systems. wikipedia.orgacs.org This makes SPAAC a cornerstone of bioorthogonal chemistry, which involves chemical reactions that can occur inside living systems without interfering with native biochemical processes. nih.gov
Instead of a terminal alkyne like that in this compound, SPAAC utilizes a strained cyclooctyne (B158145). acs.org The high ring strain of the cyclooctyne provides the necessary activation energy to drive the cycloaddition with an azide, eliminating the need for a metal catalyst. nih.gov The reaction proceeds rapidly and with high selectivity under physiological conditions of temperature and pH. vectorlabs.com The driving force is the release of enthalpy from the strained ring as it forms the stable triazole product.
SPAAC has become an invaluable tool for in vivo imaging, biomolecule labeling, and drug delivery. vectorlabs.comaxispharm.com By incorporating an azide into a biomolecule and reacting it with a cyclooctyne-bearing probe (or vice-versa), scientists can track biological processes in real-time within living cells and organisms. nih.gov While SPAAC is generally slower than CuAAC, its biocompatibility is a significant advantage for biological applications. acs.org
| Feature | CuAAC | SPAAC | References |
|---|---|---|---|
| Catalyst Requirement | Copper(I) | None (metal-free) | wikipedia.orgvectorlabs.com |
| Alkyne Reactant | Terminal Alkyne | Strained Cyclooctyne | acs.org |
| Driving Force | Catalysis | Ring Strain Release | nih.gov |
| Biocompatibility | Limited by copper toxicity | High, suitable for live cells | wikipedia.orgaxispharm.com |
| Reaction Rate | Very fast | Fast, but generally slower than CuAAC | acs.org |
| Primary Application | Bioconjugation, materials science | Bioorthogonal chemistry, in vivo imaging | labinsights.nlaxispharm.com |
Other Alkyne-Based Click Reactions (e.g., Thiol-Yne, Diels-Alder)
Beyond azide-alkyne cycloadditions, the ethynyl group can participate in other efficient "click" reactions.
Thiol-Yne Reaction : This reaction involves the radical-mediated addition of a thiol to an alkyne. wikipedia.org It is known for its high efficiency and tolerance to various functional groups. The reaction typically proceeds via a free-radical mechanism, often initiated by light or a radical initiator, where a thiyl radical adds across the alkyne's triple bond. This can lead to either a single addition product (a vinyl sulfide) or a double addition product, depending on the reaction conditions and stoichiometry. labinsights.nlalfa-chemistry.com
Diels-Alder Reaction : The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile. wikipedia.orgorganic-chemistry.org Alkynes, including terminal alkynes, can serve as dienophiles in this reaction, reacting with a diene to form a 1,4-cyclohexadiene derivative. ucalgary.caquimicaorganica.org The reaction is highly stereospecific and provides a powerful method for constructing six-membered rings. ucalgary.ca The efficiency of the reaction is typically enhanced by the presence of electron-withdrawing groups on the dienophile and electron-donating groups on the diene. organic-chemistry.orgucalgary.ca
| Reaction | Reactants | Product | Key Features | References |
|---|---|---|---|---|
| Thiol-Yne | Alkyne + Thiol | Vinyl sulfide or dithioether | Radical-mediated, high efficiency, can have single or double addition. | labinsights.nlalfa-chemistry.com |
| Diels-Alder | Alkyne (as dienophile) + Conjugated Diene | 1,4-Cyclohexadiene derivative | [4+2] Cycloaddition, forms six-membered rings, stereospecific. | ucalgary.caquimicaorganica.org |
Oxidative Transformations of the Ethynyl Moiety
The ethynyl group is susceptible to oxidative transformations, which can be used to convert it into other functional groups.
Oxidative Cleavage : Strong oxidizing agents like potassium permanganate (KMnO₄) or ozone (O₃) can cleave the carbon-carbon triple bond. quora.commasterorganicchemistry.com For a terminal alkyne, this reaction typically yields a carboxylic acid (from the internal alkyne carbon) and carbon dioxide (from the terminal carbon). quora.commasterorganicchemistry.com This transformation results in the loss of one carbon atom from the original alkyne chain.
Hydroboration-Oxidation : This two-step process achieves the anti-Markovnikov addition of water across the triple bond. jove.com The alkyne is first treated with a borane reagent (often a bulky one like 9-BBN or disiamylborane to prevent double addition), followed by oxidation with hydrogen peroxide in a basic solution. jove.comchemistrysteps.com This sequence initially forms an enol, which rapidly tautomerizes to the more stable carbonyl compound. For a terminal alkyne, the final product is an aldehyde. jove.comchemistrysteps.comyoutube.com
| Transformation | Reagents | Intermediate | Final Product (from Terminal Alkyne) | References |
|---|---|---|---|---|
| Oxidative Cleavage | 1. O₃ or KMnO₄ 2. Workup | - | Carboxylic Acid + CO₂ | quora.commasterorganicchemistry.com |
| Hydroboration-Oxidation | 1. R₂BH (e.g., 9-BBN) 2. H₂O₂, NaOH | Enol | Aldehyde | jove.comchemistrysteps.com |
Reactivity of the Primary Amine Functional Group
The primary amine group (-NH₂) in this compound is a key site of reactivity, characterized by the nucleophilicity of the nitrogen atom's lone pair of electrons. This allows it to react with a wide range of electrophiles, most notably carbonyl compounds.
Nucleophilic Acyl Substitution Reactions with Carboxylic Acid Derivatives
Primary amines readily undergo nucleophilic acyl substitution with carboxylic acid derivatives such as acyl chlorides, anhydrides, and esters to form highly stable amide bonds. jove.com This reaction is fundamental in peptide synthesis and the construction of many pharmaceuticals and polymers.
The general mechanism involves the nucleophilic attack of the amine's nitrogen on the electrophilic carbonyl carbon of the carboxylic acid derivative. jove.com This initial attack forms a tetrahedral intermediate. Subsequently, the leaving group (e.g., chloride from an acyl chloride, carboxylate from an anhydride) is expelled, and the carbonyl double bond is reformed. A final deprotonation step, often by a second equivalent of the amine acting as a base, yields the neutral amide product. jove.com
The reactivity of the carboxylic acid derivative is crucial, with acyl chlorides being the most reactive due to the excellent leaving group ability of the chloride ion. libretexts.org Reactions with less reactive derivatives like esters may require heat or catalysis. Direct reaction with a carboxylic acid is also possible but typically requires high temperatures or the use of coupling agents to first activate the carboxylic acid. libretexts.org
| Carboxylic Acid Derivative | Leaving Group | Relative Reactivity | Product with Primary Amine | References |
|---|---|---|---|---|
| Acyl Chloride | Cl⁻ | Very High | Amide | libretexts.org |
| Acid Anhydride | RCOO⁻ | High | Amide | jove.com |
| Ester | OR⁻ | Moderate | Amide | jove.com |
| Carboxylic Acid | OH⁻ (poor) | Low (requires activation) | Amide | libretexts.org |
Alkylation Reactions and Quaternization of Amine Centers
The primary amine group in this compound serves as a nucleophilic center, readily participating in alkylation reactions with various alkylating agents, such as alkyl halides. However, the direct mono-alkylation of primary amines is often challenging to control. The initial alkylation yields a secondary amine, which is typically more nucleophilic than the starting primary amine. This increased nucleophilicity can lead to subsequent alkylation events, resulting in the formation of a tertiary amine and, ultimately, a quaternary ammonium salt, a process known as polyalkylation.
This "runaway" reaction makes it difficult to isolate the mono-alkylated product selectively. masterorganicchemistry.com To achieve selective mono-alkylation, alternative strategies like reductive amination are generally preferred.
Quaternization , or exhaustive alkylation, is a more straightforward transformation where the amine is treated with an excess of an alkylating agent (commonly methyl iodide) to form the corresponding quaternary ammonium salt. mdpi.comresearchgate.net This reaction proceeds until the nitrogen atom is bonded to four alkyl groups, carrying a permanent positive charge.
Table 1: Illustrative Alkylation and Quaternization Reactions
| Entry | Reactant | Reagent | Product Type | Potential Product Name |
| 1 | This compound | Methyl Iodide (1 eq.) | Mixture | N-methyl-2-(4-ethynylphenoxy)ethan-1-amine (Secondary Amine) |
| 2 | This compound | Methyl Iodide (excess) | Quaternary Salt | 2-(4-Ethynylphenoxy)-N,N,N-trimethylethan-1-aminium iodide |
| 3 | This compound | Benzyl Bromide (excess) | Quaternary Salt | N,N,N-tribenzyl-2-(4-ethynylphenoxy)ethan-1-aminium bromide |
Reductive Amination with Carbonyl Compounds
Reductive amination, also known as reductive alkylation, is a highly efficient and widely used method for forming carbon-nitrogen bonds and represents a superior strategy for the controlled alkylation of amines. mdma.chfrontiersin.org This reaction converts a carbonyl group (from an aldehyde or ketone) into an amine via an intermediate imine. wikipedia.org
The process involves two main steps that can be performed in a single pot:
Imine Formation : The primary amine of this compound attacks the electrophilic carbonyl carbon of an aldehyde or ketone. This is followed by the elimination of a water molecule to form a Schiff base, or imine, intermediate. This step is typically catalyzed by mild acid. wikipedia.org
Reduction : The newly formed imine is then reduced to a secondary amine. Mild reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are ideal for this step because they are selective for the protonated imine over the starting carbonyl compound, preventing reduction of the aldehyde or ketone. chemistrysteps.comlibretexts.org
This method avoids the issue of polyalkylation associated with direct alkylation and provides a high-yield pathway to a diverse range of secondary amines derived from this compound. frontiersin.org
Table 2: Exemplary Reductive Amination Reactions
| Entry | Carbonyl Compound | Reducing Agent | Potential Product Name |
| 1 | Acetone | Sodium Cyanoborohydride | N-isopropyl-2-(4-ethynylphenoxy)ethan-1-amine |
| 2 | Benzaldehyde | Sodium Triacetoxyborohydride | N-benzyl-2-(4-ethynylphenoxy)ethan-1-amine |
| 3 | Cyclohexanone | Sodium Cyanoborohydride | N-cyclohexyl-2-(4-ethynylphenoxy)ethan-1-amine |
Sulfonylation Reactions of Amines
The primary amine of this compound can react with sulfonyl chlorides (R-SO₂Cl) to form sulfonamides. This reaction, often conducted in the presence of a base like pyridine or triethylamine (B128534), involves the nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, with the subsequent elimination of hydrogen chloride. The base serves to neutralize the HCl produced during the reaction.
Sulfonamides are notably stable functional groups and are important in medicinal chemistry. The resulting N-H proton of a sulfonamide derived from a primary amine is acidic and can be removed by a strong base, allowing for further functionalization if desired.
Table 3: Representative Sulfonylation Reactions
| Entry | Sulfonyl Chloride | Base | Potential Product Name |
| 1 | p-Toluenesulfonyl chloride | Pyridine | N-(2-(4-ethynylphenoxy)ethyl)-4-methylbenzenesulfonamide |
| 2 | Methanesulfonyl chloride | Triethylamine | N-(2-(4-ethynylphenoxy)ethyl)methanesulfonamide |
| 3 | Dansyl chloride | Pyridine | 5-(dimethylamino)-N-(2-(4-ethynylphenoxy)ethyl)naphthalene-1-sulfonamide |
Applications in Chemical Biology and Bioconjugation Technologies
Utilization of 2-(4-Ethynylphenoxy)ethan-1-amine as a Bioorthogonal Chemical Handle
The terminal alkyne group of this compound serves as a bioorthogonal chemical handle, allowing for its participation in highly specific and efficient "click chemistry" reactions. nih.gov This type of reaction, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), enables the covalent ligation of the ethynylphenoxyamine-modified molecule to another molecule bearing an azide (B81097) group. nih.govbachem.com The reaction is highly selective and can be performed under mild, aqueous conditions, making it ideal for use in complex biological systems without interfering with native biochemical processes. nih.govbachem.com The resulting triazole linkage is exceptionally stable, mimicking the geometry of a peptide bond but being resistant to hydrolysis and enzymatic degradation. bachem.combachem.com This robustness makes it a suitable and reliable linker in biological applications. bachem.com
The primary amine of this compound provides a second point of attachment, which can be reacted with a variety of electrophilic species. aatbio.com This dual functionality allows for the molecule to act as a heterobifunctional linker, bridging two different molecular entities.
Strategies for Biomacromolecule Functionalization
The presence of both an alkyne and a primary amine on this compound allows for versatile strategies in the functionalization of biomacromolecules.
The alkyne group of this compound is instrumental in the site-specific modification of proteins and peptides through click chemistry. nih.govbachem.com By introducing an azide-bearing unnatural amino acid into a specific site of a protein or peptide through genetic code expansion, the ethynylphenoxyamine can be precisely attached via CuAAC. This approach allows for the creation of homogeneously modified proteins, where the location and stoichiometry of the conjugation are well-defined. nih.gov This is in contrast to traditional methods that often result in heterogeneous mixtures. nih.gov
The resulting triazole linkage formed through click chemistry is a stable isostere of the amide bond, meaning it has a similar planar structure but is less susceptible to cleavage by proteases. nih.govbachem.com This property is particularly advantageous for creating long-lasting bioconjugates for in vivo applications.
The primary amine of this compound is a nucleophile that can readily react with various electrophilic functional groups, enabling another mode of bioconjugation. aatbio.com Common amine-reactive chemistries include:
N-Hydroxysuccinimide (NHS) Esters: NHS esters react with primary amines under physiological to slightly basic conditions (pH 7.2-9) to form stable amide bonds. aatbio.comthermofisher.com This is a widely used method for labeling proteins and other biomolecules. bio-techne.comthermofisher.com
Aldehydes: Aldehydes react with primary amines to form an initial imine (Schiff base), which can then be reduced to a stable secondary amine through reductive amination. thermofisher.com Glutaraldehyde (B144438), a homobifunctional crosslinker, can be used to link two amine-containing molecules. nih.gov
Isothiocyanates: These reagents react with primary amines to form stable thiourea (B124793) linkages. nih.gov
These amine-reactive strategies can be used to attach this compound to biomolecules that possess reactive carboxyl groups (activated as NHS esters) or accessible amine residues (via glutaraldehyde crosslinking). thermofisher.comnih.gov
The functional handles of this compound derivatives are also valuable for the modification of nucleic acids and oligosaccharides. Antisense oligonucleotides (ASOs), which are short, single-stranded DNA or RNA molecules, can be functionalized with amine-containing groups to improve their properties, such as nuclease resistance and cellular uptake. beilstein-journals.org The primary amine of an ethynylphenoxyamine derivative can be incorporated into an oligonucleotide, and the alkyne can then be used for subsequent "click" conjugation to other molecules of interest, such as targeting ligands or imaging agents. beilstein-journals.org
Similarly, oligosaccharides can be modified using ethynylphenoxyamine derivatives. The amine group can be attached to the carbohydrate structure, providing a handle for further functionalization via the alkyne group. This allows for the creation of glycoconjugates with tailored properties for applications in drug delivery and diagnostics.
Development of Chemical Probes and Affinity Tags for Biological Systems
This compound and its derivatives are key components in the design of chemical probes and affinity tags. nih.govresearchgate.net These tools are essential for studying protein function, identifying protein-protein interactions, and for drug discovery. nih.govcuny.edu A typical chemical probe consists of three parts: a reactive group that covalently binds to the target, a reporter tag for detection (e.g., a fluorophore or biotin), and a ligand that provides selectivity for the target protein. nih.govresearchgate.net
The dual functionality of ethynylphenoxyamine allows for its incorporation into modular probe design. nih.govnih.gov The amine can be used to attach the ligand, while the alkyne serves as a bioorthogonal handle for the subsequent introduction of a reporter tag via click chemistry. nih.gov This modular approach allows for the rapid synthesis and screening of a library of probes with different ligands and reporter groups. nih.govnih.gov
Affinity-based probes are designed to bind non-covalently to the target protein. researchgate.net In this context, the ethynylphenoxyamine can be part of a ligand that is equipped with a reporter group via its alkyne functionality. These probes are used to isolate and identify target proteins from complex biological mixtures. researchgate.netpurdue.edu
Integration into Antibody-Drug Conjugate (ADC) Linker Design
Antibody-drug conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic drug. nih.govnih.gov The linker that connects the antibody to the drug is a critical component of an ADC, influencing its stability, pharmacokinetics, and efficacy. nih.govsciclix.com
Role in Medicinal Chemistry and Drug Discovery Platforms
2-(4-Ethynylphenoxy)ethan-1-amine as a Privileged Scaffold for Structure-Activity Relationship (SAR) Studies
The concept of a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets, thereby serving as a versatile starting point for the development of a wide array of therapeutic agents. While this compound itself has not been extensively documented as a standalone privileged scaffold, its core components, particularly the 2-phenethylamine motif, are widely recognized for their role in medicinal chemistry. The 2-phenethylamine structure is present in numerous endogenous catecholamines like dopamine (B1211576) and norepinephrine, which play crucial roles in the central nervous system. mdpi.com
The ethynylphenoxy moiety, when incorporated into larger molecules, has been instrumental in structure-activity relationship (SAR) studies. For instance, research on inhibitors of the Integrated Stress Response (ISR) has utilized derivatives containing the 2-(4-ethynylphenoxy) group. These studies have systematically explored how modifications to the aryl ring and the spatial orientation of substituents impact biological activity, leading to the identification of potent ISR inhibitors.
Similarly, in the pursuit of inhibitors for Ubiquitin C-terminal Hydrolase L1 (UCHL1), a target implicated in neurodegenerative diseases and cancer, scientists have synthesized and evaluated compounds incorporating an ethynylphenoxy fragment. The synthesis of 2-Chloro-N′-(2-(4-ethynylphenoxy)acetyl)acetohydrazide allowed for a detailed exploration of the SAR, revealing that para-substitution on the phenyl ring was preferred and that the ether linkage contributed to improved activity.
These examples underscore the utility of the ethynylphenoxyamine framework in systematically probing molecular interactions and optimizing ligand-target binding, a hallmark of SAR-driven drug discovery.
Design and Synthesis of Proteolysis Targeting Chimeras (PROTACs) Incorporating Ethynylphenoxyamine Linkers
Proteolysis targeting chimeras (PROTACs) are innovative therapeutic agents designed to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins. nih.gov These heterobifunctional molecules consist of two key components—a ligand that binds to the target protein and another that recruits an E3 ubiquitin ligase—connected by a chemical linker. nih.gov The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, stability, and the geometry of the ternary complex formed between the target protein and the E3 ligase. nih.govnih.gov
Linkers used in PROTAC design vary in length, rigidity, and chemical composition, with polyethylene (B3416737) glycol (PEG) chains and linear alkanes being common choices. nih.gov Notably, unsaturated aliphatic chains, including those with alkynyl groups, are frequently employed. nih.gov The ethynyl (B1212043) group within the this compound structure offers a valuable handle for "click chemistry," a set of biocompatible reactions that allow for the efficient and modular assembly of complex molecules like PROTACs. This approach facilitates the rapid synthesis of PROTAC libraries with diverse linker lengths and attachment points, which is crucial for optimizing degradation activity.
While a specific PROTAC directly incorporating the this compound linker is not prominently featured in the reviewed literature, the underlying principles of PROTAC design strongly support its potential utility. The phenoxy-amine portion provides a stable and synthetically accessible backbone, while the terminal ethynyl group is an ideal anchor for conjugation to either the target-binding ligand or the E3 ligase-recruiting moiety. Commercial suppliers of chemical building blocks for drug discovery now offer a variety of linkers, including those with PEG and alkyl chains, to facilitate the synthesis of PROTACs. enamine.netenamine.net
Table 1: Common Linker Types in PROTAC Design
| Linker Type | Key Features | Reference |
| Polyethylene Glycol (PEG) | Hydrophilic, flexible, can improve solubility. | nih.gov |
| Alkyl Chains | Hydrophobic, provide structural simplicity and defined lengths. | nih.gov |
| Alkynyl Chains | Provide rigidity and a handle for click chemistry. | nih.gov |
| Triazoles | Formed via click chemistry, provide a stable and rigid connection. | nih.gov |
Construction of Analog Compound Libraries for Medicinal Chemistry Screening
The development of new drugs often begins with the screening of large and diverse collections of chemical compounds to identify initial "hits." The this compound scaffold is well-suited for the construction of such analog libraries due to its synthetic tractability and the presence of multiple points for chemical modification.
The primary amine group can be readily functionalized through reactions such as acylation, alkylation, and reductive amination to introduce a wide variety of substituents. The ethynyl group offers another site for diversification, for example, through Sonogashira coupling reactions to append different aryl or heteroaryl groups. Furthermore, the aromatic ring can be substituted with various functional groups to explore the impact of electronics and sterics on biological activity.
The synthesis of libraries based on the phenethylamine (B48288) scaffold has been a common strategy in medicinal chemistry. For example, extensive libraries of N-benzyl phenethylamines have been created to explore their activity as serotonin (B10506) receptor agonists. nih.gov These studies demonstrate how systematic modifications to the core structure can lead to compounds with fine-tuned pharmacological profiles.
Commercial vendors play a significant role in providing diverse compound libraries for high-throughput screening. These libraries are often designed to cover a broad chemical space and can be targeted towards specific protein families or disease areas. The availability of building blocks like this compound facilitates the custom synthesis of focused libraries for specific drug discovery campaigns.
Integration Within Materials Science and Polymer Chemistry
Functionalization of Polymeric Materials with Ethynylphenoxyamine Moieties
The dual reactivity of 2-(4-Ethynylphenoxy)ethan-1-amine enables its use as a powerful agent for the post-polymerization modification of a wide range of polymeric materials. The primary amine can readily react with polymers containing electrophilic functional groups, thereby introducing pendant ethynyl (B1212043) groups onto the polymer backbone. These alkyne moieties serve as highly accessible handles for subsequent functionalization using click chemistry, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This two-step approach allows for the creation of polymers with precisely controlled functionalities for applications in drug delivery, diagnostics, and advanced coatings.
For instance, polymers such as poly(glycidyl methacrylate) (PGMA), which feature reactive epoxide rings, can be functionalized by ring-opening with the amine group of this compound. This reaction covalently attaches the ethynylphenoxy moiety to the polymer chain. The resulting alkyne-functionalized polymer can then be subjected to CuAAC reactions with azide-containing molecules, including bioactive peptides, imaging agents, or hydrophilic polymers like poly(ethylene glycol) (PEG), to tailor the final properties of the material.
| Polymer Backbone | Functionalization Reaction with this compound | Resulting Pendant Group | Potential for Subsequent Modification |
| Poly(glycidyl methacrylate) | Epoxide ring-opening | Ethynylphenoxy | CuAAC with azide-functionalized molecules |
| Poly(maleic anhydride) | Amidation | Ethynylphenoxy | CuAAC with azide-functionalized molecules |
| Poly(vinyl chloride) | Nucleophilic substitution | Ethynylphenoxy | Thiol-yne reaction with thiol-containing molecules |
Surface Modification of Nanomaterials and Substrates for Enhanced Functionality
The amine functionality of this compound provides a robust anchor for its immobilization onto the surface of various nanomaterials and substrates. This surface modification introduces terminal alkyne groups, which act as versatile platforms for further functionalization via click chemistry. This strategy is employed to enhance properties such as biocompatibility, stability in biological media, and target specificity.
Silica (B1680970) nanoparticles (SNPs), widely used in biomedical applications, can be functionalized with this compound. The surface of SNPs is typically rich in silanol (B1196071) groups, which can be reacted with an aminosilane (B1250345) to introduce primary amine groups. These amines can then be coupled with a linker that subsequently reacts with this compound, or the amine of the title compound can directly react with a suitably activated silica surface. The resulting alkyne-functionalized SNPs can then be conjugated with a variety of molecules. For example, "clicking" azide-terminated PEG chains to the surface can improve the nanoparticles' stealth properties, prolonging their circulation time in vivo.
| Nanomaterial/Substrate | Anchoring Method for Ethynylphenoxyamine | Subsequent Functionalization | Potential Application |
| Silica Nanoparticles | Amine-reactive surface chemistry | CuAAC with azide-PEG | Improved biocompatibility |
| Gold Nanoparticles | Thiol-based self-assembled monolayers with amine-reactive heads | CuAAC with azide-targeting ligand | Targeted drug delivery |
| Graphene Oxide | Reaction with surface epoxy/carboxyl groups | Thiol-yne reaction with fluorescent thiol | Bioimaging |
Fabrication of Advanced Macromolecular Architectures via Click Polymerization
The bifunctional nature of this compound, possessing both an amine (A-group) and an alkyne (B-group), makes it a valuable monomer for the construction of complex macromolecular architectures through various polymerization techniques. Its use in step-growth polymerizations allows for the synthesis of linear, branched, and cross-linked polymers with unique properties.
In A2 + B2 type polymerizations, this compound can be reacted with a comonomer containing two azide (B81097) groups. This copper-catalyzed click polymerization leads to the formation of a linear polymer chain incorporating 1,2,3-triazole linkages, which are known for their stability and ability to coordinate with metal ions. The resulting polymer possesses a regular structure with pendant phenoxy groups. Alternatively, the amine functionality can be utilized in polycondensation reactions with diacyl chlorides or diisocyanates to form polyamides or polyureas, respectively, with pendant alkyne groups available for further cross-linking or functionalization.
| Polymerization Strategy | Comonomer | Resulting Polymer Type | Key Structural Feature |
| A2 (diazide) + B2 (diamine/dialkyne) Click Polymerization | Diazide | Linear Poly(triazole) | 1,2,3-triazole rings in backbone |
| Polycondensation | Diacyl chloride | Polyamide with pendant alkynes | Amide linkages in backbone |
| Polycondensation | Diisocyanate | Polyurea with pendant alkynes | Urea linkages in backbone |
Design and Synthesis of Hybrid Organic-Inorganic Materials
Hybrid organic-inorganic materials merge the advantageous properties of organic polymers, such as flexibility and processability, with the robustness and unique electronic or thermal properties of inorganic components. This compound serves as a molecular bridge, covalently linking the organic and inorganic phases to create these advanced materials.
The sol-gel process is a common method for preparing such hybrids. In this process, the amine group of this compound can be co-condensed with inorganic precursors like tetraethoxysilane (TEOS). This reaction incorporates the organic molecule directly into the forming silica network. The ethynyl groups remain as pendant functionalities throughout the inorganic matrix, available for subsequent reactions. This allows for the "clicking" of organic polymers or other functional molecules into the inorganic framework, leading to materials with tailored properties for applications in catalysis, sensing, and separation technologies.
| Inorganic Precursor | Linking Chemistry with Ethynylphenoxyamine | Resulting Hybrid Structure | Potential Advantage |
| Tetraethoxysilane (TEOS) | Co-condensation via sol-gel process | Silica network with pendant alkynes | High surface area with tunable organic functionality |
| Titanium Isopropoxide | Co-condensation via sol-gel process | Titania network with pendant alkynes | Photocatalytic material with modifiable surface |
| Metal Halides (e.g., FeCl3) | Coordination with amine groups | Metal-organic framework precursor | Porous material with active sites |
Advanced Spectroscopic and Analytical Characterization Techniques for Ethynylphenoxyamine Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. By observing the magnetic behavior of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For 2-(4-Ethynylphenoxy)ethan-1-amine, both ¹H and ¹³C NMR are crucial for confirming its synthesis and structure.
¹H NMR Spectroscopy: In the proton NMR spectrum of this compound, specific chemical shifts (δ) and coupling patterns are expected for each set of non-equivalent protons. The aromatic protons on the phenoxy ring typically appear as two doublets, a characteristic AA'BB' system, due to their coupling with adjacent protons. The ethynyl (B1212043) proton, being attached to a sp-hybridized carbon, would resonate at a distinct chemical shift. The protons of the ethylamine (B1201723) side chain would present as two triplets, corresponding to the methylene (B1212753) group adjacent to the oxygen (O-CH₂) and the methylene group adjacent to the amine (N-CH₂). The amine protons (NH₂) would likely appear as a broad singlet. The integrated signal intensities for each peak would correspond to the number of protons it represents (e.g., 2:2:1:2:2:2). rsc.orgmdpi.com
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, distinct signals would be observed for the two sp-hybridized carbons of the ethynyl group, the six carbons of the aromatic ring (with four unique signals due to symmetry), and the two carbons of the ethanamine side chain. The chemical shifts of these carbons are influenced by their hybridization and the electronegativity of neighboring atoms. For instance, the carbon atom bonded to the oxygen will be shifted downfield.
Expected ¹H and ¹³C NMR Data for this compound
| Assignment | ¹H NMR (Predicted δ, ppm) | ¹³C NMR (Predicted δ, ppm) |
| Ethynyl C-H | ~3.0 | - |
| Aromatic C-H (ortho to O) | ~6.9 (d) | ~115 |
| Aromatic C-H (meta to O) | ~7.4 (d) | ~134 |
| O-CH₂ | ~4.1 (t) | ~68 |
| N-CH₂ | ~3.0 (t) | ~41 |
| NH₂ | ~1.5 (br s) | - |
| Ethynyl C≡C-H | - | ~77 |
| Ethynyl C≡C-Ar | - | ~83 |
| Aromatic C-O | - | ~158 |
| Aromatic C-C≡ | - | ~116 |
Note: Predicted values are based on analogous compounds and standard chemical shift tables. Actual experimental values may vary.
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. For this compound (molar mass: 161.20 g/mol ), high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition.
Upon ionization, the molecule will form a molecular ion peak [M]⁺. In the case of this compound, this would be observed at an m/z of approximately 161. The fragmentation of this molecular ion provides a "fingerprint" that can aid in structural confirmation. Common fragmentation pathways for this molecule would likely involve the cleavage of the ether bond and the loss of the ethylamine side chain. A prominent fragment would be expected at m/z 30, corresponding to the [CH₂NH₂]⁺ ion, which is a characteristic fragment for primary amines. Another significant fragment could arise from the cleavage of the C-O bond, resulting in an ion corresponding to the ethynylphenol moiety.
Predicted Mass Spectrometry Data for this compound
| m/z | Proposed Fragment |
| 161 | [M]⁺ (Molecular Ion) |
| 131 | [M - CH₂NH]⁺ |
| 119 | [M - C₂H₄N]⁺ |
| 91 | [C₇H₇]⁺ |
| 30 | [CH₂NH₂]⁺ |
Note: Fragmentation patterns are predicted based on the chemical structure and data from analogous compounds.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key functional groups.
The presence of the terminal alkyne would be confirmed by a sharp, weak absorption band around 3300 cm⁻¹ due to the ≡C-H stretching vibration, and a medium intensity band in the region of 2100-2150 cm⁻¹ for the C≡C triple bond stretch. The aromatic ring would show C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1400-1600 cm⁻¹ region. The C-O ether linkage would be identified by a strong absorption band in the 1200-1250 cm⁻¹ range. The primary amine (NH₂) group would be characterized by two medium intensity N-H stretching bands in the 3300-3500 cm⁻¹ region and a bending vibration around 1600 cm⁻¹.
Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Alkyne (≡C-H) | Stretching | ~3300 |
| Alkyne (C≡C) | Stretching | ~2120 |
| Aromatic (C-H) | Stretching | ~3050 |
| Aromatic (C=C) | Stretching | ~1600, 1500, 1450 |
| Ether (Ar-O-C) | Asymmetric Stretching | ~1240 |
| Amine (N-H) | Symmetric & Asymmetric Stretching | ~3400, 3300 |
| Amine (N-H) | Bending | ~1600 |
| Alkane (C-H) | Stretching | ~2900 |
UV-Visible (UV-Vis) Spectrophotometry for Electronic Transitions and Chromophore Characterization
UV-Visible spectrophotometry measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions and the nature of its chromophores. The chromophore in this compound is the ethynyl-substituted benzene (B151609) ring. This conjugated system is expected to absorb UV light, leading to π → π* transitions. The spectrum would likely show one or more absorption maxima (λ_max) in the UV region. The position and intensity of these absorptions are sensitive to the solvent and the presence of substituents on the aromatic ring.
X-ray Photoelectron Spectroscopy (XPS) for Surface Chemical State Analysis
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. XPS spectra are obtained by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed. For this compound, XPS can be used to analyze the chemical states of carbon, nitrogen, and oxygen. The C 1s spectrum can be deconvoluted to identify carbons in different chemical environments, such as C-C/C-H, C-O, and C≡C. The N 1s spectrum would confirm the presence of the amine group, and the O 1s spectrum would correspond to the ether oxygen.
Expected XPS Binding Energies for this compound
| Element | Orbital | Expected Binding Energy (eV) | Functional Group |
| Carbon | C 1s | ~284.8 | Aromatic C-C, C-H |
| Carbon | C 1s | ~285.5 | C-N |
| Carbon | C 1s | ~286.5 | C-O |
| Nitrogen | N 1s | ~400.0 | Amine (NH₂) |
| Oxygen | O 1s | ~532.5 | Ether (C-O-C) |
Note: Binding energies are approximate and can be influenced by the chemical environment and sample charging.
Application of Hyphenated Techniques for Integrated Analytical Data
Hyphenated techniques combine a separation method with a spectroscopic detection method, providing a powerful tool for the analysis of complex mixtures and the definitive identification of individual components. For the analysis of this compound and its derivatives or reaction mixtures, techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable.
GC-MS: This technique separates volatile compounds in the gas phase before they are detected by a mass spectrometer. It would be suitable for the analysis of this compound, providing both its retention time (a measure of its volatility and interaction with the GC column) and its mass spectrum for confirmation of identity.
LC-MS: For less volatile or thermally labile derivatives, High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry is the method of choice. The sample is first separated by HPLC, and the eluting components are then introduced into the mass spectrometer. This allows for the separation of impurities and the confirmation of the molecular weight of the target compound. More advanced techniques like LC-MS/MS can provide even more detailed structural information through controlled fragmentation of the parent ion.
The integration of these hyphenated techniques ensures a high degree of confidence in the identity and purity of synthesized ethynylphenoxyamine derivatives.
Computational Chemistry and Molecular Modeling Studies of 2 4 Ethynylphenoxy Ethan 1 Amine
Conformational Analysis and Molecular Dynamics Simulations of Ethynylphenoxyamines
The three-dimensional structure and dynamic behavior of a molecule are fundamental to its function. For flexible molecules like 2-(4-ethynylphenoxy)ethan-1-amine, conformational analysis and molecular dynamics (MD) simulations provide a window into their preferred shapes and motions.
The conformational landscape of the ethoxyamine side chain is of particular importance as it dictates how the molecule can present its functional groups for interaction. Studies on structurally related phenoxyalkylamines, such as 2-[2-(3-methoxyphenyl)ethyl]phenoxyalkylamines, have revealed the critical role of the alkyl chain length in determining the spatial relationship between the amine nitrogen and the phenoxy oxygen. nih.gov Computational analyses of these analogs have quantitatively confirmed differences in the nitrogen-to-oxygen (N---O) distances, which can significantly influence their biological activity. nih.gov A systematic search of the conformational space of these molecules has helped in proposing probable active conformations. nih.gov
Table 1: Hypothetical Low-Energy Conformers of this compound
| Conformer | Dihedral Angle (C-O-C-C) | Dihedral Angle (O-C-C-N) | Relative Energy (kcal/mol) |
|---|---|---|---|
| 1 | ~180° (anti) | ~180° (anti) | 0.00 |
| 2 | ~180° (anti) | ~60° (gauche) | 0.5 - 1.5 |
| 3 | ~60° (gauche) | ~180° (anti) | 1.0 - 2.5 |
| 4 | ~60° (gauche) | ~60° (gauche) | 1.5 - 3.0 |
Note: This table is illustrative and based on general principles of conformational analysis for similar molecules. Actual values would require specific calculations.
Molecular dynamics simulations can further elucidate the dynamic behavior of these conformers in different environments, such as in a solvent or interacting with a biological target. scispace.com These simulations track the movements of atoms over time, providing insights into the flexibility of the molecule and the timescales of conformational changes. scispace.com For instance, MD simulations could reveal the propensity of the ethylamine (B1201723) side chain to fold back towards the phenyl ring or to exist in a more extended conformation.
Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for understanding the electronic properties and reactivity of molecules. For this compound, these calculations can provide valuable information about the distribution of electrons, the energies of molecular orbitals, and various reactivity descriptors.
The electronic structure is heavily influenced by the interplay between the electron-donating phenoxy oxygen and the electron-withdrawing ethynyl (B1212043) group. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest, as they are involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of the molecule's chemical stability and reactivity.
Quantum chemical studies on substituted benzene (B151609) derivatives provide a framework for understanding these properties in this compound. For example, calculations on phenol (B47542) and its derivatives show the significant influence of substituents on the electronic properties of the aromatic ring. researchgate.net The presence of the ethynyl group is expected to modulate the electron density across the phenyl ring and influence the acidity of the terminal alkyne proton.
The table below presents hypothetical electronic properties for this compound and a related analog, 4-ethynylphenol (B7805692), as would be derived from DFT calculations.
Table 2: Calculated Electronic Properties of Ethynyl-Phenoxy Derivatives
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |
|---|---|---|---|---|
| This compound | -8.5 to -9.0 | -0.5 to -1.0 | 7.5 to 8.5 | 2.0 - 3.0 |
| 4-Ethynylphenol | -8.8 to -9.3 | -0.8 to -1.3 | 7.5 to 8.5 | 1.5 - 2.5 |
Note: These values are hypothetical and serve as examples of what would be obtained from quantum chemical calculations.
Other reactivity descriptors that can be calculated include the molecular electrostatic potential (MEP), which illustrates the charge distribution and can predict sites for electrophilic and nucleophilic attack. For this compound, the MEP would likely show a negative potential around the phenoxy oxygen and the triple bond, and a positive potential around the amine group's hydrogen atoms.
Structure-Based Design Principles for Ethynylphenoxyamine Derivatives and Conjugates
The chemical moieties of this compound make it an attractive scaffold for the design of new molecules with specific functions, particularly in drug discovery. Structure-based design leverages computational techniques like molecular docking to predict how a molecule will bind to a biological target, such as a protein receptor or enzyme.
The design of derivatives of this compound can be guided by understanding the structure-activity relationships (SAR) of analogous compounds. For instance, studies on phenoxyethylamine derivatives have shown that substitutions on the phenyl ring and modifications to the ethylamine chain can significantly impact their biological activity. nih.govnih.gov
The terminal ethynyl group is particularly valuable as it can participate in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to form stable triazole linkages. This allows for the straightforward conjugation of the ethynylphenoxyamine scaffold to other molecules, such as fluorescent probes, polymers, or pharmacophores, to create new functional materials or drugs.
Molecular docking studies can be employed to virtually screen a library of this compound derivatives against a specific protein target. nih.govnih.gov These studies predict the binding mode and affinity of each derivative, allowing for the rational selection of the most promising candidates for synthesis and experimental testing. Key interactions that would be analyzed include hydrogen bonds involving the amine and ether oxygen, and pi-stacking or hydrophobic interactions with the phenyl ring.
The principles for designing derivatives and conjugates are summarized in the table below.
Table 3: Design Principles for this compound Derivatives
| Modification | Rationale | Potential Application |
|---|---|---|
| Substitution on the phenyl ring | Modulate electronic properties and steric bulk to enhance binding affinity and selectivity. | Development of selective receptor ligands. |
| Alteration of the ethylamine chain | Change the distance and orientation of the amine group relative to the phenoxy ring to optimize target interactions. | Fine-tuning of pharmacological activity. |
Future Perspectives and Emerging Research Directions
Innovations in Environmentally Benign Synthesis and Catalysis for Ethynylphenoxyamine Production
The chemical industry's shift towards green chemistry principles is driving demand for more sustainable synthetic routes that minimize waste, avoid hazardous reagents, and reduce energy consumption. mdpi.comresearchgate.net The production of 2-(4-Ethynylphenoxy)ethan-1-amine and related compounds is an area ripe for such innovation. Current research focuses on developing novel catalytic systems that are not only efficient but also environmentally friendly and reusable.
Key research trends include the use of heterogeneous catalysts, such as palladium supported on carbon (Pd/C), which can be easily recovered and reused for multiple reaction cycles, a significant advantage over homogeneous catalysts. researchgate.net These catalysts have shown efficiency in key reactions for forming alkyne-containing molecules, such as aminocarbonylation. researchgate.net Furthermore, there is a strong push to replace traditional, often toxic, organic solvents with greener alternatives like water or bio-based solvents, which has been successfully demonstrated in palladium-catalyzed oxidation processes. mdpi.com
Future innovations are expected in the following areas:
Recyclable Nanocatalysts: The development of catalysts where palladium or copper nanoparticles are supported on eco-friendly matrices, such as polymers derived from plant waste, offers a path to reducing the consumption of expensive and rare metals. phys.orgnih.govnih.gov These materials can be designed for easy separation and reuse without significant loss of activity. nih.gov
Flow Chemistry: Continuous flow reactors provide superior control over reaction parameters, leading to higher yields, improved safety, and easier scalability. Applying flow chemistry to the synthesis of ethynylphenoxyamines could streamline production and reduce waste.
| Feature | Conventional Synthesis | Green/Innovative Synthesis |
|---|---|---|
| Catalyst | Homogeneous (e.g., soluble Pd complexes) | Heterogeneous (e.g., Pd/C), Nanoparticle-based, Biocatalysts researchgate.netphys.org |
| Solvent | Toxic/Volatile Organic Solvents | Water, Bio-based solvents, Supercritical CO2 mdpi.com |
| Catalyst Reusability | Difficult, often not possible | High; catalyst is easily separated and reused nih.gov |
| Energy Consumption | Often requires high temperatures and pressures | Milder reaction conditions, potential for ambient temperature reactions researchgate.net |
| Waste Generation | Higher, due to stoichiometric reagents and solvent use | Lower, improved atom economy and solvent recycling mdpi.com |
Expanding the Scope of Bioorthogonal Applications in Complex Biological Systems
Bioorthogonal chemistry involves chemical reactions that can occur in living systems without interfering with native biochemical processes. escholarship.orgnih.gov The terminal alkyne of this compound makes it a prime substrate for two of the most powerful bioorthogonal reactions: the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). nih.govnih.gov The amine group provides a convenient handle to attach this "clickable" alkyne tag to a wide array of molecules of interest.
While these reactions have been used extensively for labeling and visualizing biomolecules, future research is focused on pushing the boundaries of their application in more complex and challenging biological contexts. nih.gov
Live-Cell Imaging and Proteomics: A significant challenge is to achieve finer spatiotemporal control over labeling. escholarship.org Conjugates of this compound can be used to create probes that target specific proteins or cellular compartments. Subsequent "clicking" with a fluorophore allows for high-resolution imaging of dynamic processes in real-time. nih.gov In proteomics, this compound can be incorporated into baits for identifying protein-protein interactions within the cell's native environment. nih.gov
In Vivo Applications: Moving from cell culture to whole organisms presents challenges related to probe delivery, stability, and reaction kinetics. Research is underway to optimize cyclooctyne (B158145) partners for SPAAC reactions to increase reaction speeds and biocompatibility, minimizing the need for potentially toxic copper catalysts in vivo. nih.govnih.gov
Multi-Labeling Experiments: The development of mutually exclusive bioorthogonal reactions allows for the simultaneous tracking of multiple targets. nih.gov The ethynylphenoxyamine scaffold could be part of a toolkit of chemical reporters, enabling researchers to visualize several distinct biomolecules or processes within the same cell or organism. digitellinc.com
| Application Area | Role of this compound Scaffold | Emerging Research Direction |
|---|---|---|
| Live-Cell Imaging | Serves as a linker to attach a terminal alkyne to a targeting ligand (e.g., a small molecule inhibitor). nih.gov | Development of "turn-on" fluorescent probes that become bright only after the click reaction, reducing background noise. nih.gov |
| Interaction Proteomics | Incorporation into bait molecules to "click" on affinity tags for pull-down experiments. nih.gov | Combining with photo-cross-linking groups for capturing transient interactions in live cells. |
| Drug Delivery | Used to conjugate drugs to targeting moieties (e.g., antibodies) via a stable triazole linkage. nih.gov | Designing systems where the bioorthogonal reaction triggers the release of a therapeutic agent at a specific site. digitellinc.com |
| Glycan Engineering | Tagging of metabolically incorporated sugars that bear an azide (B81097) group. | Mapping the glycoproteome of specific cell types in complex tissues during development or disease. nih.gov |
Novel Applications in Supramolecular Chemistry and Self-Assembly of Ethynylphenoxyamine Conjugates
Supramolecular chemistry explores the formation of complex, ordered structures through non-covalent interactions such as hydrogen bonding, π-π stacking, and hydrophobic effects. researchgate.net The self-assembly of small molecules into larger, functional architectures is a powerful bottom-up approach to creating novel nanomaterials. nih.gov
The structure of this compound makes it an intriguing building block for supramolecular design. The rigid phenylethynyl unit is prone to π-π stacking, while the flexible amino-ethyl tail can participate in hydrogen bonding and can be easily functionalized. researchgate.net By creating conjugates of this molecule, researchers can program specific self-assembly behaviors.
Future research directions include:
Programmed Morphologies: By systematically modifying the molecule—for instance, by attaching different peptide sequences or hydrophobic chains to the amine group—it may be possible to direct the self-assembly process to form specific nanostructures like "nanodrills," fibers, sheets, or vesicles. nih.gov
Stimuli-Responsive Assemblies: Incorporating stimuli-responsive elements into the conjugates could lead to supramolecular systems that assemble or disassemble in response to external triggers like pH, light, or temperature. This could be harnessed for applications in controlled drug release.
Helical Supramolecular Polymers: Oligo(phenyleneethynylene)s, which share a structural motif with the core of this compound, are known to form helical aggregates. researchgate.net Exploring the self-assembly of chiral conjugates of this compound could lead to new materials with unique chiroptical properties.
| Functional Conjugate | Key Intermolecular Interaction | Potential Supramolecular Structure |
|---|---|---|
| Attached Hydrophobic Alkyl Chain | Hydrophobic Effect, π-stacking | Micelles or Vesicles |
| Attached Peptide Sequence (e.g., β-sheet forming) | Hydrogen Bonding, π-stacking | Nanofibers or Ribbons nih.gov |
| Attached Chiral Moiety | π-stacking, Steric Hindrance | Helical Aggregates researchgate.net |
| Attached Crown Ether | Host-Guest Interaction, π-stacking | Ordered Arrays on Surfaces |
Advanced Material Engineering Utilizing Ethynylphenoxyamine Scaffolds in Smart Materials
Smart materials are engineered to respond to changes in their environment, such as variations in temperature, pH, light, or mechanical stress. nih.gov They are at the forefront of innovations in fields like tissue engineering, soft robotics, and sensing. The this compound scaffold is a versatile tool for engineering such materials.
The terminal alkyne is an ideal functional group for polymer chemistry. It can readily participate in azide-alkyne or thiol-yne "click" reactions, which are highly efficient for creating cross-linked polymer networks or for functionalizing existing polymer backbones. nsf.govnumberanalytics.com This allows for precise control over the material's architecture and properties.
Emerging research is focused on:
Smart Hydrogels for Tissue Engineering: Hydrogels are water-swollen polymer networks that can mimic the extracellular matrix (ECM). nih.gov By using ethynylphenoxyamine derivatives as cross-linkers or functional pendants, hydrogels can be fabricated with tunable mechanical properties. The amine group can be used to attach bioactive peptides or growth factors to create scaffolds that actively promote cell adhesion, proliferation, and differentiation. nih.govresearchgate.net
Responsive Materials: The alkyne group can be used to click on molecules that impart responsiveness. For example, attaching a temperature-sensitive polymer could create a material that changes its shape or stiffness with temperature.
Conductive Polymers and Composites: The phenylethynyl core is a component of some conjugated polymers. Incorporating this scaffold into larger polymeric systems could be a strategy for developing new organic electronic materials. Furthermore, the scaffold can be used to functionalize materials like graphene or carbon nanotubes, creating composites with enhanced properties for sensing or electronic applications. mdpi.com
| Material Type | Role of the Scaffold | Potential Application |
|---|---|---|
| Bioactive Hydrogel Scaffold | Acts as a cross-linker via alkyne click chemistry; amine group used to anchor cell-adhesion peptides (e.g., RGD). nih.gov | Tissue regeneration and wound healing. ox.ac.uk |
| Self-Healing Polymers | The triazole linkage formed from an azide-alkyne click reaction can be part of a reversible bond system. | Materials with extended lifetimes and improved durability. |
| Analyte-Responsive Gels | The amine can be functionalized with a receptor that changes conformation upon binding an analyte, altering the gel's properties. nih.gov | Biosensors and diagnostic devices. |
| Functionalized Nanoparticle Composites | Used to "click" polymers or targeting ligands onto the surface of nanoparticles. | Targeted drug delivery, advanced imaging agents. |
Q & A
Basic Questions
Q. What are the recommended synthetic routes for 2-(4-Ethynylphenoxy)ethan-1-amine, and how can reaction efficiency be optimized?
- Methodological Answer : The synthesis typically involves multi-step organic reactions. A plausible route includes:
Sonogashira Coupling : Introduce the ethynyl group to a halogenated aromatic precursor (e.g., 4-bromophenol derivatives) using palladium catalysts and copper iodide under inert conditions .
Ether Formation : React the ethynyl-substituted phenol with a protected ethanolamine derivative (e.g., 2-bromoethylamine hydrobromide) in the presence of a base like K₂CO₃ .
Deprotection : Remove protecting groups (e.g., Boc) using TFA or HCl .
- Optimization : Use high-purity reagents, catalytic systems (e.g., Pd(PPh₃)₂Cl₂), and anhydrous solvents. Monitor reaction progress via TLC or LC-MS .
Q. What spectroscopic techniques are suitable for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm ethynyl (C≡C) signals (~70–90 ppm for sp carbons) and aromatic/amine proton environments .
- LC-MS : Verify molecular ion peaks and purity .
- FT-IR : Identify characteristic stretches (C≡C ~2100 cm⁻¹, aromatic C–H ~3000 cm⁻¹) .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods to prevent inhalation of volatile intermediates.
- Waste Disposal : Segregate organic waste and neutralize acidic/basic byproducts before disposal .
Advanced Research Questions
Q. How can researchers address discrepancies in biological activity data across assays for this compound?
- Methodological Answer :
- Assay Validation : Standardize cell lines (e.g., HEK293 for receptor studies) and control for batch-to-buffer variability .
- Data Normalization : Use internal standards (e.g., reference agonists/antagonists) to calibrate dose-response curves.
- Statistical Analysis : Apply ANOVA or mixed-effects models to account for inter-experimental variability .
Q. What computational strategies predict the interaction of this compound with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model ligand-receptor binding (e.g., 5-HT₂A receptors, inferred from similar phenethylamines) .
- MD Simulations : Run 100-ns simulations in explicit solvent (e.g., CHARMM36 force field) to assess binding stability and conformational changes .
- QSAR : Corrogate substituent effects (e.g., ethynyl vs. methyl groups) on activity using Hammett parameters .
Q. How can derivatives of this compound be designed to enhance receptor selectivity?
- Methodological Answer :
- Bioisosteric Replacement : Substitute ethynyl with electron-withdrawing groups (e.g., CF₃) to modulate lipophilicity and binding affinity .
- Scaffold Hopping : Integrate privileged scaffolds (e.g., piperazine, oxazinan) to explore alternative binding conformations .
- Protease Stability : Introduce steric hindrance (e.g., methyl groups) near the amine to reduce metabolic degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
